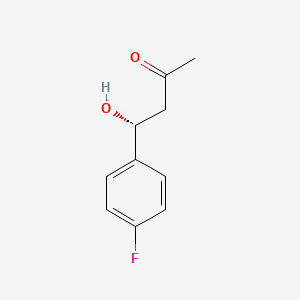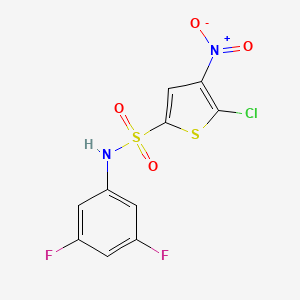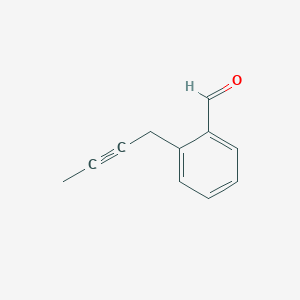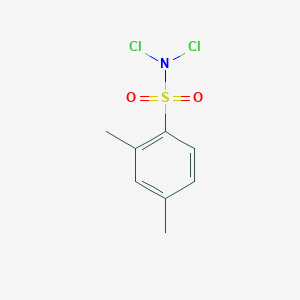
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms. The presence of iodine, dimethyl, and pentenyl groups adds to its chemical reactivity and potential utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Iodoethyl Group: This step often involves the use of iodine and a suitable alkylating agent under controlled conditions.
Addition of Dimethyl and Pentenyl Groups: These groups can be introduced through various alkylation and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a nitrile.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways and processes. The presence of the iodine atom could facilitate interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
1,3-Dioxane, 4-(2-chloroethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a chlorine atom instead of iodine.
1,3-Dioxane, 4-(2-bromoethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
646523-15-1 |
|---|---|
分子式 |
C13H23IO2 |
分子量 |
338.22 g/mol |
IUPAC 名称 |
(4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H23IO2/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12-/m0/s1 |
InChI 键 |
WIFKIYDIYRBUBI-RYUDHWBXSA-N |
手性 SMILES |
CC1(O[C@H](C[C@@H](O1)CCI)CCCC=C)C |
规范 SMILES |
CC1(OC(CC(O1)CCI)CCCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)

![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)


![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
